N-benzyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide N-benzyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640944-11-0
VCID: VC11854921
InChI: InChI=1S/C19H21N7O/c27-19(20-8-14-4-2-1-3-5-14)25-11-15-9-24(10-16(15)12-25)18-7-6-17-22-21-13-26(17)23-18/h1-7,13,15-16H,8-12H2,(H,20,27)
SMILES: C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)NCC5=CC=CC=C5
Molecular Formula: C19H21N7O
Molecular Weight: 363.4 g/mol

N-benzyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

CAS No.: 2640944-11-0

Cat. No.: VC11854921

Molecular Formula: C19H21N7O

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide - 2640944-11-0

Specification

CAS No. 2640944-11-0
Molecular Formula C19H21N7O
Molecular Weight 363.4 g/mol
IUPAC Name N-benzyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Standard InChI InChI=1S/C19H21N7O/c27-19(20-8-14-4-2-1-3-5-14)25-11-15-9-24(10-16(15)12-25)18-7-6-17-22-21-13-26(17)23-18/h1-7,13,15-16H,8-12H2,(H,20,27)
Standard InChI Key MPBXDNSSWPMFHT-UHFFFAOYSA-N
SMILES C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)NCC5=CC=CC=C5
Canonical SMILES C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)NCC5=CC=CC=C5

Introduction

N-benzyl-5-{ triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound belonging to the class of heterocyclic molecules. It features a triazole ring fused with a pyridazine moiety, along with a pyrrolo-pyrrole structure, which contributes to its unique properties and potential applications in medicinal chemistry. This compound is of significant interest due to its diverse biological activities, particularly in the treatment of infectious diseases and cancer.

Synthesis

The synthesis of N-benzyl-5-{ triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Biological Activity and Applications

This compound has been studied for its potent activity against certain bacterial strains by inhibiting key metabolic pathways. Molecular docking studies suggest that it binds effectively to target proteins due to its structural features. The mechanism of action primarily involves interaction with specific biological targets such as enzymes or receptors involved in disease processes.

Research Findings and Future Directions

Research articles have explored the structure-activity relationships and biological efficacy of N-benzyl-5-{ triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide against pathogens like Mycobacterium tuberculosis. A patent (EP2491038B1) outlines its synthesis and potential applications in pharmacology. Future studies may focus on optimizing its synthesis and exploring its therapeutic potential in clinical settings.

Future Research Directions

  • Optimization of Synthesis: Improving yields and reducing side products.

  • Clinical Trials: Evaluating safety and efficacy in human subjects.

  • Derivative Synthesis: Modifying the compound to enhance biological properties.

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